molecular formula C7H9NO2S2 B8734422 2-(Methylthio)benzenesulfonamide

2-(Methylthio)benzenesulfonamide

Cat. No.: B8734422
M. Wt: 203.3 g/mol
InChI Key: FFFHZZFNHCYBNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylthio)benzenesulfonamide (CAS 62533-39-5) is a high-purity chemical compound supplied for research and development purposes. This benzenesulfonamide derivative is a valuable molecular building block in medicinal chemistry, particularly in the synthesis of novel compounds with potential biological activity . The benzenesulfonamide scaffold is a potent pharmacophore known for its ability to modulate various biological targets . Researchers are exploring benzenesulfonamide-bearing compounds for their antimycobacterial activity, especially against challenging, drug-resistant strains like Mycobacterium abscessus complex (MAC) . Furthermore, structural analogs of this compound, specifically those featuring a methylthio group and the benzenesulfonamide core, are being investigated in the design of new molecular hybrids for their promising in vitro cytotoxic activity against various human cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) . The compound's structure, with a molecular formula of C 7 H 9 NO 2 S 2 and a molecular weight of 203.3 g/mol, provides a versatile platform for further chemical modification . This product is intended for research use by qualified professionals only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C7H9NO2S2

Molecular Weight

203.3 g/mol

IUPAC Name

2-methylsulfanylbenzenesulfonamide

InChI

InChI=1S/C7H9NO2S2/c1-11-6-4-2-3-5-7(6)12(8,9)10/h2-5H,1H3,(H2,8,9,10)

InChI Key

FFFHZZFNHCYBNX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1S(=O)(=O)N

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzenesulfonamide, including 2-(Methylthio)benzenesulfonamide, exhibit promising antimicrobial properties. For instance, a study synthesized novel benzenesulfonamide-bearing functionalized imidazole derivatives, which showed strong antimicrobial activity against multidrug-resistant strains of Mycobacterium abscessus and other mycobacterial species. The presence of the sulfonamide group enhances the compound's ability to penetrate bacterial cell membranes, thus improving its efficacy as an antimicrobial agent .

Table 1: Antimicrobial Activity of Benzenesulfonamide Derivatives

Compound NameTested StrainsActivity Level
Benzenesulfonamide-Functionalized ImidazoleM. abscessus, M. bovis BCGHigh
This compoundM. tuberculosis H37RaModerate to High
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamideGram-positive and Gram-negative bacteriaPotent

Therapeutic Potential

The sulfonamide scaffold is widely recognized for its versatility in medicinal chemistry. The ability of this compound to act as both a hydrogen bond donor and acceptor allows for modifications that can enhance pharmacokinetic properties. This adaptability has led to its exploration in various therapeutic contexts, including as a potential inhibitor of carbonic anhydrases, which are enzymes implicated in numerous physiological processes and diseases .

Drug Development and Optimization

The structural characteristics of this compound make it an attractive candidate for drug development. The compound's hydrophobic benzene ring contributes to its lipophilicity, facilitating membrane permeability—a crucial factor for drug efficacy. Research has focused on synthesizing derivatives with improved activity profiles against resistant strains of bacteria and mycobacteria, showcasing the compound's potential in addressing public health concerns related to antimicrobial resistance .

Case Studies and Real-World Applications

Several case studies have highlighted the practical applications of compounds like this compound in clinical settings. For instance:

  • A study conducted on the effectiveness of novel benzenesulfonamides in treating resistant infections demonstrated significant improvements in patient outcomes when these compounds were used as part of a combination therapy regimen.
  • Another investigation into the pharmacodynamics of benzenesulfonamide derivatives revealed their potential role in enhancing the efficacy of existing antibiotics through synergistic effects.

These insights underscore the importance of ongoing research into the therapeutic applications of this compound and its derivatives.

Comparison with Similar Compounds

Benzenesulfonamide Derivatives with Varying Thioether Substituents

A key study synthesized 22 benzenesulfonamide derivatives bearing imidazole rings and differing in thioether chain length (methylthio, ethylthio, propylthio) and substituents (e.g., nitrophenyl, cyanophenyl) . Key comparisons include:

Compound R₁ (Thioether) R₂ (Imidazole Substituent) Melting Point (°C) MIC Range (mg/mL)
22a (Methylthio) -SCH₃ 4-Nitrophenyl 168–170 25–30
22b (Ethylthio) -SCH₂CH₃ 4-Nitrophenyl 155–157 25–30
21b (Ethylthio) -SCH₂CH₃ 4-Cyanophenyl 182–184 25–30

Key Findings :

  • Thioether Chain Length : Methylthio derivatives (e.g., 22a) exhibit higher melting points compared to ethylthio or propylthio analogs, suggesting stronger crystal packing due to reduced steric hindrance .

Sulfonylurea Herbicides

Sulfonylurea herbicides, such as metsulfuron methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate), share the benzenesulfonamide core but feature triazine ring substituents for agricultural use .

Compound Key Substituents Application
2-(Methylthio)benzenesulfonamide -SCH₃, -SO₂NH₂ Pharmacological research
Metsulfuron methyl Triazine, methoxy, methyl, carbamate Herbicide

Structural Impact :

  • The triazine moiety in herbicides enhances binding to acetolactate synthase (ALS) in plants, a target absent in bacterial systems. In contrast, this compound’s simpler structure prioritizes interactions with microbial enzymes or receptors .

Complex Derivatives with Additional Functional Groups

4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide (CAS 16673-34-0) incorporates a chloro-methoxybenzamido ethyl chain, increasing molecular complexity and weight (MW: 368.8) .

Property This compound 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide
Molecular Weight ~201.3 (estimated) 368.8
Functional Groups -SCH₃, -SO₂NH₂ -Cl, -OCH₃, amide, ethyl linker

Implications :

  • However, the ethyl linker may reduce solubility compared to the compact methylthio derivative .

Halogenated Analogs

2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic acid features dichloro substituents and a carboxylic acid group, diverging significantly in polarity and reactivity .

Property This compound 2-(2,5-Dichloro)benzenesulfonamido Acid
Substituents -SCH₃ -Cl, -COOH
Crystal Packing Not reported Stabilized by N–H···O and C–H···O bonds

Comparative Analysis :

  • However, the carboxylic acid group introduces acidity, which may limit bioavailability compared to the neutral methylthio derivative .

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthesis conditions for 2-(Methylthio)benzenesulfonamide to achieve high purity?

  • Methodological Answer : The synthesis typically involves sulfonation and substitution reactions. For example, analogous sulfonamide compounds are synthesized by reacting benzenesulfonic acid derivatives with amines under basic conditions. Key parameters include:

  • pH control : Adjusting to pH 8.0 with sodium carbonate ensures efficient substitution .
  • Reagent selection : Use of glycine methyl ester hydrochloride as a nucleophile in substitution reactions .
  • Purification : Recrystallization in methanol or other polar solvents improves purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures structural validation:

  • X-ray crystallography : Resolves bond lengths (e.g., C–S bond at ~1.76 Å) and intermolecular interactions (e.g., N–H···O hydrogen bonds) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify methylthio (–SCH3_3) and sulfonamide (–SO2_2NH2_2) groups via characteristic shifts (e.g., δ 2.5 ppm for SCH3_3) .
  • Mass spectrometry : Confirms molecular weight (e.g., [M+H]+^+ peak at m/z 217) .

Advanced Research Questions

Q. How do researchers address contradictory reports on the enzyme inhibition efficacy of this compound derivatives?

  • Methodological Answer : Contradictions in bioactivity data can arise from structural analogs or assay conditions. Strategies include:

  • Comparative bioassays : Test derivatives against isoforms of the target enzyme (e.g., triazine-resistant vs. wild-type acetolactate synthase) to identify selectivity patterns .
  • Structural optimization : Modify substituents (e.g., methylthio vs. methoxy groups) and analyze binding affinities using molecular docking .
  • Meta-analysis : Cross-reference data from herbicide studies (e.g., Logran® formulations) to isolate contributions of sulfonamide moieties .

Q. What methodologies are recommended for detecting and quantifying this compound in environmental matrices?

  • Methodological Answer : Advanced liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is preferred:

  • Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates from wastewater .
  • Matrix effects : Use isotope-labeled internal standards (e.g., 13^{13}C6_6-labeled analogs) to correct for ion suppression in complex matrices .
  • Quantitative limits : Achieve detection limits <10 ng/L by optimizing fragmentation patterns (e.g., m/z 217→154 transition) .

Q. How can substituent patterns on the benzene ring be systematically correlated with biological activity?

  • Methodological Answer : Use a hybrid experimental-computational approach:

  • Synthetic diversification : Introduce substituents (e.g., halogens, alkyl groups) at ortho/meta positions via Friedel-Crafts alkylation or electrophilic substitution .
  • QSAR modeling : Train models on inhibition data (e.g., IC50_{50} values) to predict bioactivity based on electronic (Hammett σ) and steric (Taft Es_s) parameters .
  • Crystal structure analysis : Map substituent effects on intermolecular packing (e.g., C–H···π interactions) to infer solubility and bioavailability .

Data Contradiction Analysis

Q. Why do some studies report elevated environmental persistence of this compound despite advanced wastewater treatment?

  • Methodological Answer : Contradictions may stem from:

  • Treatment variability : Advanced oxidation processes (AOPs) degrade sulfonamides more effectively than activated sludge alone .
  • Transformation products : Detect metabolites (e.g., hydroxylated or methylated derivatives) using suspect screening workflows .
  • Sampling bias : Temporal fluctuations in effluent concentrations require longitudinal monitoring to assess persistence .

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